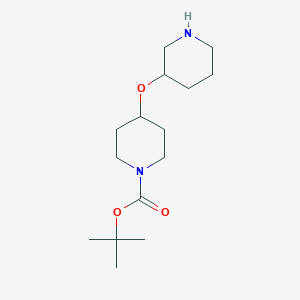
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H11ClO3 It is a derivative of cinnamaldehyde, where the phenyl ring is substituted with chlorine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal typically involves the Vilsmeier-Haack reaction. This reaction uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a chloroiminium intermediate, which is then hydrolyzed to yield the desired enal . The reaction conditions usually involve heating the reactants under reflux for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like POCl3.
化学反応の分析
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid.
Reduction: 3-(2-Chloro-3,4-dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine and methoxy substituents on the phenyl ring can also influence the compound’s reactivity and interactions with biological targets .
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enal: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-(2-Chloro-4,5-dimethoxyphenyl)prop-2-enal: Similar structure but with different positions of the methoxy groups, potentially leading to different properties.
3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid: The oxidized form of the compound, with different chemical and biological properties.
Uniqueness
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal is unique due to the specific combination of chlorine and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity
特性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC名 |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-6-5-8(4-3-7-13)10(12)11(9)15-2/h3-7H,1-2H3/b4-3+ |
InChIキー |
FXHNXADSYVMPHM-ONEGZZNKSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=C/C=O)Cl)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=CC=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)


![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)






amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)
